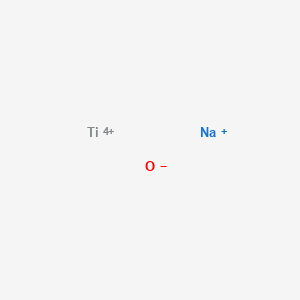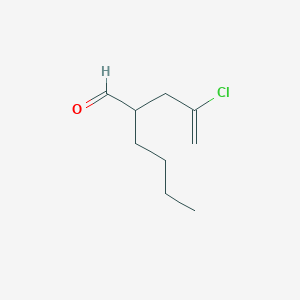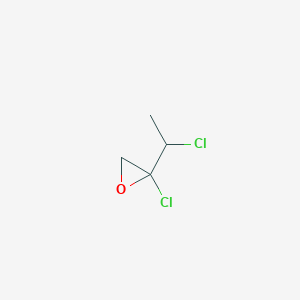![molecular formula C13H13N3O3S B14648943 1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one CAS No. 54252-42-5](/img/structure/B14648943.png)
1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an anilino group, a methylamino group, and a nitro group attached to the thiophene ring, along with an ethanone moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one involves multiple steps, typically starting with the formation of the thiophene ring. . The anilino and methylamino groups are then introduced through nucleophilic substitution reactions, while the nitro group is added via nitration. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
Substitution: The anilino and methylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, hydrogen peroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
54252-42-5 |
|---|---|
Molecular Formula |
C13H13N3O3S |
Molecular Weight |
291.33 g/mol |
IUPAC Name |
1-[5-anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethanone |
InChI |
InChI=1S/C13H13N3O3S/c1-8(17)12-10(14-2)11(16(18)19)13(20-12)15-9-6-4-3-5-7-9/h3-7,14-15H,1-2H3 |
InChI Key |
KTFWWSWOOWKAPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(S1)NC2=CC=CC=C2)[N+](=O)[O-])NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



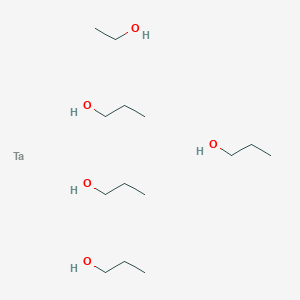
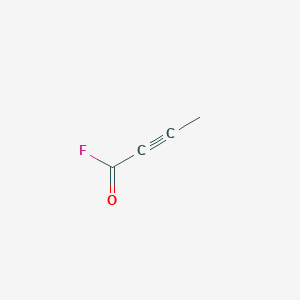
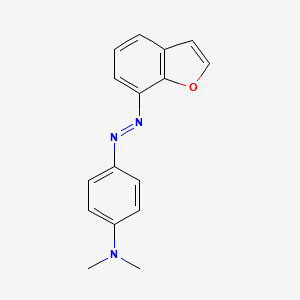
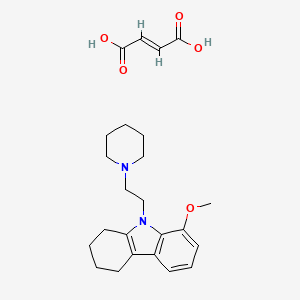

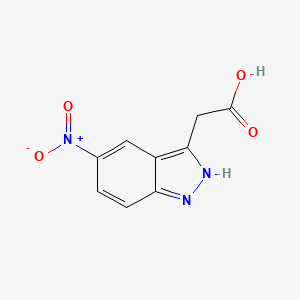
![S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate](/img/structure/B14648910.png)
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[[3-[[[5-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]phenyl]sulfonyl]amino]-](/img/structure/B14648927.png)
![3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole](/img/structure/B14648935.png)
